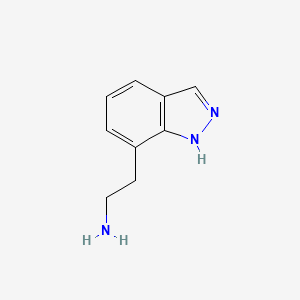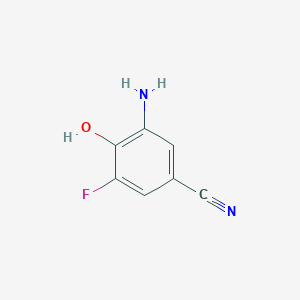
3-Hydrazinylisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydrazinylisoquinoline is an organic compound with the molecular formula C9H9N3 It is a derivative of isoquinoline, featuring a hydrazine group at the third position of the isoquinoline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydrazinylisoquinoline typically involves the reaction of isoquinoline derivatives with hydrazine. One common method is the condensation of isoquinoline-3-carbaldehyde with hydrazine hydrate under reflux conditions. The reaction proceeds as follows:
Condensation Reaction: Isoquinoline-3-carbaldehyde reacts with hydrazine hydrate in ethanol under reflux to form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-Hydrazinylisoquinoline undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted isoquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation Products: Azo and azoxy compounds.
Reduction Products: Hydrazones and other reduced derivatives.
Substitution Products: Substituted isoquinoline derivatives with various functional groups.
科学的研究の応用
3-Hydrazinylisoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
作用機序
The mechanism of action of 3-Hydrazinylisoquinoline involves its interaction with various molecular targets and pathways. The hydrazine group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity underlies its potential biological activities, such as enzyme inhibition and DNA interaction. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-Hydrazinylquinoxaline: Similar in structure but with a quinoxaline core instead of isoquinoline.
3-Hydrazinylpyridine: Features a pyridine ring with a hydrazine group at the third position.
3-Hydrazinylbenzene: A simpler structure with a benzene ring and a hydrazine group.
Uniqueness
3-Hydrazinylisoquinoline is unique due to its isoquinoline core, which imparts distinct electronic and steric properties compared to other hydrazinyl derivatives. This uniqueness makes it a valuable compound for the synthesis of novel organic molecules and the exploration of new chemical reactivities and biological activities.
特性
CAS番号 |
67107-32-8 |
|---|---|
分子式 |
C9H9N3 |
分子量 |
159.19 g/mol |
IUPAC名 |
isoquinolin-3-ylhydrazine |
InChI |
InChI=1S/C9H9N3/c10-12-9-5-7-3-1-2-4-8(7)6-11-9/h1-6H,10H2,(H,11,12) |
InChIキー |
PZFSLAJLKKGHCI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=NC(=CC2=C1)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,3-Dihydroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11919365.png)
![6-Hydroxy-1-oxaspiro[4.4]non-3-en-2-one](/img/structure/B11919380.png)
![7-Azaspiro[4.5]decan-10-one](/img/structure/B11919385.png)
![Aziridin-1-yl(bicyclo[2.2.1]hepta-2,5-dien-2-yl)methanone](/img/structure/B11919393.png)






![3,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11919432.png)


